Molecular Weight and Predicted Lipophilicity Differential Versus the Direct 4-Fluorophenyl Analog
The presence of a methylene spacer in the N-[(4-fluorophenyl)methyl] group distinguishes our compound from its closest catalogued comparator, 2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide (CAS 1021212-95-2), which bears a directly N-linked 4-fluorophenyl ring . The target compound has a molecular weight of 391.4 g/mol versus 377.4 g/mol for the comparator, a +14 Da difference reflecting the additional methylene unit. This methylene insertion increases the rotational degrees of freedom and is predicted to elevate the calculated logP by approximately 0.3–0.5 log units relative to the direct phenyl analog, based on the Hansch-Leo fragment constant for a benzylic –CH2– group [1]. Such a modulation is significant in medicinal chemistry, where a ΔlogP of 0.5 units can meaningfully shift passive membrane permeability and plasma protein binding.
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 391.4 g/mol; predicted logP elevation of ~0.3–0.5 units due to benzylic methylene spacer |
| Comparator Or Baseline | 2-Benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide (CAS 1021212-95-2): MW = 377.4 g/mol |
| Quantified Difference | ΔMW = +14.0 g/mol; estimated ΔlogP ≈ +0.3 to +0.5 |
| Conditions | Calculated molecular weight based on molecular formula; logP estimation derived from fragment-based additivity method (Hansch-Leo approach) |
Why This Matters
This physicochemical differentiation provides procurement justification when a medicinal chemistry program requires a slightly elevated lipophilicity window for blood–brain barrier penetration or membrane partitioning without altering the core pharmacophore, enabling fine-tuning of ADME properties.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Fragment constants for aromatic –CH2– insertion. View Source
